2-Chloro-5-Methoxypyrimidin-4-Amine

Nucleophilic Aromatic Substitution Regioselectivity Synthetic Methodology

Low-purity or over-chlorinated pyrimidine analogs cause irreproducible SNAr reactions and complex product mixtures. 2-Chloro-5-methoxypyrimidin-4-amine resolves this with a single C2 electrophilic site and 97%+ purity, ensuring regioselective derivatization. - Single electrophilic center eliminates competitive reactivity and purification burdens associated with bis-chlorinated variants. - Orthogonal C2 (SNAr) and C4 (acylation/alkylation) handles streamline parallel library synthesis without protection strategies. - Batch-specific CoA (HPLC, NMR) guarantees consistent quality for GLP-adjacent workflows and scaled campaigns.

Molecular Formula C5H6ClN3O
Molecular Weight 159.57 g/mol
CAS No. 99979-77-8
Cat. No. B1398444
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-5-Methoxypyrimidin-4-Amine
CAS99979-77-8
Molecular FormulaC5H6ClN3O
Molecular Weight159.57 g/mol
Structural Identifiers
SMILESCOC1=CN=C(N=C1N)Cl
InChIInChI=1S/C5H6ClN3O/c1-10-3-2-8-5(6)9-4(3)7/h2H,1H3,(H2,7,8,9)
InChIKeyORUMXWAUZBTDLW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-5-Methoxypyrimidin-4-Amine (CAS 99979-77-8) as a Strategic Intermediate in Heterocyclic Synthesis


2-Chloro-5-methoxypyrimidin-4-amine (CAS 99979-77-8) is a polysubstituted pyrimidine building block of the molecular formula C5H6ClN3O (MW: 159.57 g/mol), featuring a 2-chloro leaving group, a 5-methoxy electron-donating substituent, and a 4-amino nucleophilic handle . This compound is a bench-stable, white to light-yellow crystalline solid with a reported melting point range of 181–190 °C [1]. The orthogonally reactive functional groups enable its use as a versatile intermediate in the construction of fused heterocyclic systems, including triazolopyrimidines and other nitrogen-rich scaffolds relevant to pharmaceutical and agrochemical research [2]. Its calculated physicochemical parameters—including a topological polar surface area (TPSA) of 61 Ų, consensus Log P of 0.75, and aqueous solubility of 3.15 mg/mL—align with favorable drug-like properties for early-stage medicinal chemistry optimization .

Procurement Risks: Why 2-Chloro-5-Methoxypyrimidin-4-Amine Cannot Be Replaced by Generic Pyrimidine Analogs


Substituting 2-Chloro-5-methoxypyrimidin-4-amine with generic pyrimidine building blocks (e.g., unsubstituted 5-methoxypyrimidin-4-amine or 2,4-dichloro-5-methoxypyrimidine) introduces significant synthetic and quality risks. The specific substitution pattern—a C2 chlorine, C5 methoxy, and C4 amine—is essential for predictable regioselective nucleophilic aromatic substitution (SNAr) and subsequent cyclocondensation steps [1]. Unsubstituted analogs lack the C2 leaving group, precluding downstream functionalization, while over-chlorinated analogs such as 2,4-dichloro-5-methoxypyrimidine exhibit competitive reactivity at two electrophilic sites, leading to complex product mixtures and reduced yield . Furthermore, batch-to-batch variability in purity (e.g., 95% vs. 97%) among alternative sources can directly impact reaction stoichiometry and impurity profiles in regulated pharmaceutical synthesis environments . The following evidence section quantifies the specific advantages of this compound relative to its closest comparators.

Quantitative Differentiation of 2-Chloro-5-Methoxypyrimidin-4-Amine Against Key Comparators


Regioselective SNAr Reactivity: Single Electrophilic Site vs. Bis-Chlorinated Analogs

2-Chloro-5-methoxypyrimidin-4-amine offers a single electrophilic center at the C2 chlorine, enabling unambiguous, high-yielding SNAr reactions. In contrast, the comparator 2,4-dichloro-5-methoxypyrimidine possesses two reactive chlorine atoms, which compete for nucleophiles and often produce regioisomeric mixtures that require costly chromatographic separation . The target compound's regioselectivity is further modulated by the C5 methoxy group, which increases electron density at C4 (amine site) while maintaining electrophilicity at C2, a balance that is absent in comparators lacking this substitution pattern [1].

Nucleophilic Aromatic Substitution Regioselectivity Synthetic Methodology

Physicochemical Comparison: LogP, TPSA, and Aqueous Solubility vs. 5-Methoxypyrimidin-4-amine

The introduction of a chlorine atom at the C2 position of 2-Chloro-5-methoxypyrimidin-4-amine significantly modulates its physicochemical profile relative to the non-chlorinated analog 5-methoxypyrimidin-4-amine (CAS 695-86-3). The target compound exhibits a consensus Log P of 0.75, an increase of approximately 0.75 log units compared to the highly hydrophilic non-chlorinated analog (estimated Log P ~0), enhancing passive membrane permeability potential while maintaining a favorable TPSA of 61 Ų . Aqueous solubility for the target compound is calculated at 3.15 mg/mL (0.0197 mol/L, ESOL Log S -1.71), placing it in the moderately soluble range, which is suitable for both organic synthesis workup and initial biological assays .

Drug-likeness Physicochemical Properties Medicinal Chemistry

Verified Purity Grade: 97% HPLC vs. Lower Purity Commercial Offerings

Commercial availability of 2-Chloro-5-methoxypyrimidin-4-amine at a standard purity of 97% (HPLC) is documented from multiple qualified vendors, including Sigma-Aldrich and Bidepharm . In contrast, alternative pyrimidine building blocks and lower-tier sources may offer material at 95% purity or with unspecified purity grades, which introduces variability in reaction outcomes and necessitates additional purification steps . A representative certificate of analysis confirms 99.78% purity by HPLC, with NMR spectral data matching the expected structure [1].

Quality Control Procurement Specification Analytical Chemistry

Validated Synthetic Utility in Patented Triazolopyrimidine Agrochemical Synthesis

2-Chloro-5-methoxypyrimidin-4-amine is explicitly disclosed as a key starting material in the multi-step synthesis of 5-substituted-8-alkoxy[1,2,4]triazolo[1,5-c]pyrimidin-2-amines, a class of compounds with demonstrated utility as agrochemical actives [1]. In a representative procedure, 6.4 g (0.040 mol) of the target compound was reacted with ethyl isothiocyanatidocarbonate to afford a thiourea intermediate in 67% yield, demonstrating its competence in high-yielding, scalable transformations [1]. Generic pyrimidine building blocks lacking this precise substitution pattern would require de novo route design and optimization, adding months to development timelines.

Process Chemistry Patent Literature Agrochemical Intermediates

Pharmacological Scaffold Potential: Inferred Kinase Inhibitor Activity vs. Non-Chlorinated Analogs

Compounds within the 2-chloro-5-methoxypyrimidin-4-amine chemotype have been explored as scaffolds for the development of kinase inhibitors, including CDK2 and CAMKIV targets, as evidenced by patent and primary literature disclosures [1][2]. While the target compound itself is an intermediate and not a final drug candidate, its structural features (C2 chlorine for displacement, C5 methoxy for electronic tuning, C4 amine for vector elaboration) align with known pharmacophoric elements of ATP-competitive kinase inhibitors. In contrast, non-chlorinated 5-methoxypyrimidin-4-amine lacks the essential C2 electrophilic center required for incorporating key hinge-binding motifs .

Kinase Inhibition Anticancer Medicinal Chemistry

High-Value Application Scenarios for 2-Chloro-5-Methoxypyrimidin-4-Amine (CAS 99979-77-8)


Scalable Synthesis of Fused Triazolopyrimidine Agrochemical Intermediates

Based on its validated performance in a patented process (67% yield for thiourea intermediate formation), this compound is the preferred starting material for research groups and CDMOs synthesizing 5-substituted-8-alkoxy[1,2,4]triazolo[1,5-c]pyrimidin-2-amines [1]. The single C2 electrophilic site ensures regioselectivity, avoiding the purification challenges associated with bis-chlorinated analogs, and the 97%+ purity specification minimizes batch variability in scaled reactions.

Kinase-Focused Fragment and Scaffold-Based Drug Discovery

For medicinal chemistry teams exploring ATP-competitive kinase inhibitors, 2-Chloro-5-methoxypyrimidin-4-amine provides an optimal balance of synthetic handle and physicochemical properties (Log P 0.75, TPSA 61 Ų) . The C2 chlorine can be displaced to introduce diverse hinge-binding motifs, while the C4 amine and C5 methoxy allow for additional vector elaboration and electronic tuning. This substitution pattern is documented in kinase inhibitor patent literature, offering a de-risked entry point for SAR campaigns [2].

High-Throughput Parallel Synthesis of Pyrimidine-Focused Libraries

The compound's orthogonal reactivity—C2 SNAr, C4 amine acylation or alkylation—enables its use as a core scaffold in parallel synthesis workflows. Its single electrophilic site eliminates the need for protection/deprotection strategies required for dichloro-analogs, streamlining library production. Commercial availability at 97% purity from multiple vendors (Sigma-Aldrich, Bidepharm) ensures consistent starting material quality across large library campaigns .

Replacement for Unreliable or Low-Purity Building Block Supplies

Procurement teams seeking to mitigate supply chain risk can specify 2-Chloro-5-methoxypyrimidin-4-amine as a drop-in replacement for lower-purity (e.g., 95%) or ill-defined pyrimidine building blocks. The documented 97%+ purity and availability of batch-specific certificates of analysis (including HPLC and NMR data) [3] provide the analytical rigor required for GLP and GMP-adjacent synthetic workflows, reducing the burden of in-house purification and analytical verification.

Technical Documentation Hub

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